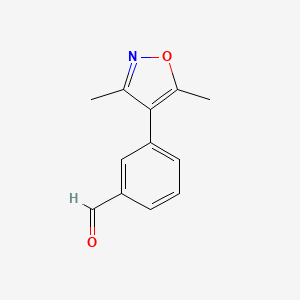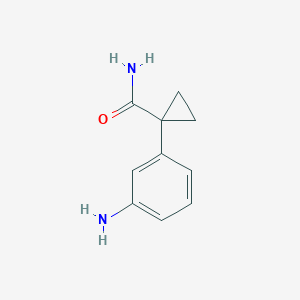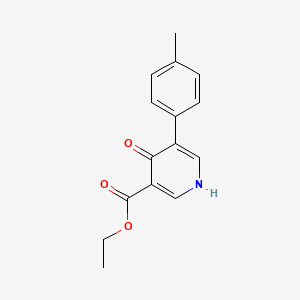
3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde
Descripción general
Descripción
The compound “(3,5-dimethyl-isoxazol-4-yl)-acetic acid” is a unique chemical provided to early discovery researchers . It has an empirical formula of C7H9NO3 and a molecular weight of 155.15 .
Molecular Structure Analysis
The molecular structure of “(3,5-dimethyl-isoxazol-4-yl)-acetic acid” is represented by the empirical formula C7H9NO3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3,5-DIMETHYL-ISOXAZOL-4-YL)-ACETIC ACID” include a melting point of 120-121 °C, a predicted boiling point of 322.5±37.0 °C, and a predicted density of 1.236±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Cytotoxicity
A study utilized a derivative of 3,5-Dimethyl-benzaldehyde as a starting material for synthesizing amorfrutins A and B. These compounds demonstrated good cytotoxicity and selective cytotoxicity for human tumor cell lines compared to non-malignant fibroblasts, indicating potential applications in cancer research (Brandes et al., 2020).
Green Chemistry in Education
An experiment for undergraduate organic chemistry classes involved using 3,5-Dimethyl-benzaldehyde in the Knoevenagel condensation, highlighting its utility in educational settings and green chemistry (Verdía et al., 2017).
Antimicrobial Properties
Novel isoxazoline derivatives, including those with 3,5-dimethyl-benzaldehyde, were synthesized and showed promising in vitro antibacterial activity. This suggests potential uses in developing new antimicrobial agents (Kumar et al., 2017).
Chemical Reactions and Derivatives
Research on the reaction of 3,5-Dimethylisoxazole with various carbonyl compounds led to the creation of different isoxazole derivatives. These reactions are crucial for understanding the chemical behavior and potential applications of these compounds (Kashima et al., 1976).
Palladium Complexes and Cytotoxicity
Studies involving reactions of dimethylpyrazole with substituted benzaldehydes, including 3,5-dimethyl derivatives, led to the creation of palladium complexes. These complexes showed significant cytotoxic effects on certain human cancer cell lines, indicating potential therapeutic applications (Abu-Surrah et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-12(9(2)15-13-8)11-5-3-4-10(6-11)7-14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXVEYLKVSDPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1406421.png)
![[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol](/img/structure/B1406423.png)
![2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1406428.png)




![2-Thiaspiro[3.5]nonan-7-one](/img/structure/B1406435.png)